butyl (Z)-2-methylbut-2-enoate

Description

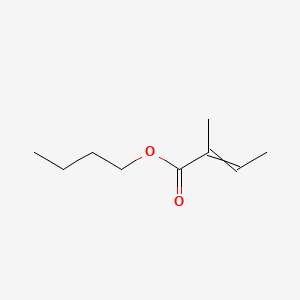

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h5H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGFLIOXJWFKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7785-64-0 | |

| Record name | 2-Butenoic acid, 2-methyl-, butyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Butyl Z 2 Methylbut 2 Enoate

Esterification Routes and Optimization

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, represents the most direct pathway to butyl (Z)-2-methylbut-2-enoate. The optimization of this process is crucial for maximizing yield and purity.

The direct esterification process involves the reaction of (Z)-2-methylbut-2-enoic acid, commonly known as angelic acid, with butanol. wikipedia.org The success of this reaction is heavily dependent on the catalytic method employed to overcome the activation energy and shift the reaction equilibrium towards the product side.

Acid catalysis is a cornerstone of esterification, facilitating the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Concentrated sulfuric acid is a frequently utilized catalyst due to its dual role as both a catalyst and a dehydrating agent. scienceready.com.auquora.com By removing water, a byproduct of the reaction, the equilibrium is driven towards the formation of the ester, in accordance with Le Châtelier's principle. quora.com The reaction is typically conducted under reflux conditions to increase the reaction rate. scienceready.com.au

However, a significant challenge in the synthesis of the (Z)-isomer is the potential for isomerization to the more thermodynamically stable (E)-isomer, tiglic acid, especially under harsh acidic conditions and elevated temperatures. wikipedia.org Therefore, careful control of reaction parameters is essential.

Table 1: Comparison of Acid Catalysts in Esterification

| Catalyst | Role | Advantages | Considerations |

| Sulfuric Acid (H₂SO₄) | Catalyst & Dehydrating Agent | Increases reaction rate and shifts equilibrium to favor product formation. quora.com | Can lead to isomerization of the (Z)-isomer to the more stable (E)-isomer. wikipedia.org |

| p-Toluenesulfonic acid (TsOH) | Catalyst | Solid, less corrosive alternative to H₂SO₄. | May require azeotropic removal of water to drive the reaction to completion. |

This table provides a comparative overview of common acid catalysts used in the esterification of (Z)-2-methylbut-2-enoic acid.

To circumvent the issues associated with strong acid catalysts and to enhance the yield, specific dehydrating agents can be employed in conjunction with milder catalysts or coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under milder conditions by activating the carboxylic acid. acs.org This method is particularly advantageous for sensitive substrates where acid-catalyzed isomerization is a concern. acs.org

The reaction with DCC and DMAP proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. The dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration.

Transesterification Processes

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, offers an alternative route to this compound. This method is particularly useful when starting from a different ester of angelic acid, such as methyl angelate. google.com

Base-catalyzed transesterification is a widely used industrial process, particularly in the production of biodiesel. srsintl.com The reaction is typically catalyzed by strong bases such as sodium hydroxide (B78521), potassium hydroxide, or sodium methoxide. srsintl.com The mechanism involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide. srsintl.commasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate that subsequently collapses to form the new ester and regenerates the alkoxide. srsintl.com

A critical factor in base-catalyzed transesterification is the absence of water, which can lead to the saponification of the ester, a competing side reaction that consumes the base and reduces the yield of the desired product. srsintl.com To drive the equilibrium towards the product, an excess of the reactant alcohol (butanol in this case) is often used. researchgate.net

Table 2: Common Bases in Transesterification

| Base | Catalyst Type | Key Features |

| Sodium Hydroxide (NaOH) | Strong Base | Cost-effective and widely available. srsintl.com |

| Potassium Hydroxide (KOH) | Strong Base | Often used in biodiesel production. srsintl.com |

| Sodium Methoxide (NaOMe) | Strong Base | Highly effective, but moisture-sensitive. srsintl.com |

This table outlines common base catalysts for the transesterification process.

Enzymatic catalysis has emerged as a green and highly selective alternative to traditional chemical methods. Lipases, in particular, are widely employed for transesterification reactions in organic solvents. These biocatalysts can operate under mild conditions, which is highly beneficial for preventing the isomerization of the (Z)-double bond.

Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often preferred as they can be easily separated from the reaction mixture and reused, improving the economic viability of the process. The reaction medium plays a crucial role in enzymatic transesterification, with non-polar organic solvents like hexane (B92381) or a solvent-free system often being employed. scispace.combiofueljournal.com

The optimization of enzymatic transesterification involves several parameters, including the choice of enzyme, enzyme loading, temperature, and the molar ratio of substrates. Research has shown that while increasing enzyme concentration can initially boost the reaction rate, excessive amounts may lead to mass transfer limitations or product hydrolysis. nih.gov Similarly, temperature affects both the enzyme's activity and stability, with an optimal temperature needing to be determined for each specific system. scispace.com

Table 3: Factors Influencing Enzymatic Transesterification

| Parameter | Influence on Reaction |

| Enzyme Choice | Different lipases exhibit varying activity and selectivity. |

| Enzyme Loading | Affects reaction rate; an optimal concentration exists. nih.gov |

| Temperature | Influences both enzyme activity and stability. scispace.com |

| Substrate Molar Ratio | An excess of the alcohol is often used to shift the equilibrium. biofueljournal.com |

| Solvent | The choice of organic solvent can impact enzyme activity and substrate solubility. |

| Water Content | A small amount of water is often necessary for enzyme activity, but excess water can promote hydrolysis. |

This table summarizes the key parameters that need to be optimized for efficient enzymatic transesterification.

Stereoselective Synthesis of the (Z)-2-Methylbut-2-enoate Moiety

The creation of the (Z)-2-methylbut-2-enoate core with high stereoisomeric purity is paramount. This is often achieved through carefully designed olefination reactions or by employing specialized catalytic systems.

Olefination reactions are a cornerstone for the formation of carbon-carbon double bonds. While many of these reactions favor the formation of the thermodynamically more stable (E)-alkene, certain modifications and specific types of reactions can be directed to preferentially yield the (Z)-isomer. wikipedia.orgjst.go.jp

The Wittig reaction, a reaction between a phosphorus ylide and a carbonyl compound, is a powerful tool for alkene synthesis. organicchemistrytutor.comdalalinstitute.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, which have an alkyl group attached to the carbanion, typically lead to the formation of (Z)-alkenes with good to high selectivity. wikipedia.orgslideshare.net This selectivity arises from the kinetic control of the reaction, where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a less sterically hindered transition state that leads to the (Z)-product. organicchemistrytutor.com To synthesize this compound via a Wittig-type reaction, one would react a suitable phosphorus ylide with a butyl glyoxylate (B1226380) derivative.

For instance, the reaction of an unstabilized ylide, such as the one derived from 1-(triphenylphosphoranylidene)propane, with butyl glyoxylate would be expected to yield the desired (Z)-isomer as the major product. The presence of lithium salts in the reaction medium can further enhance the Z-selectivity. wikipedia.org

Table 1: Factors Influencing Z-Selectivity in Wittig Reactions

| Factor | Influence on Selectivity | Rationale |

| Ylide Stability | Unstabilized ylides favor (Z)-alkene formation. wikipedia.orgslideshare.net | The reaction is under kinetic control, and the transition state leading to the (Z)-isomer is lower in energy. organicchemistrytutor.com |

| Solvent | Aprotic, non-polar solvents generally favor Z-selectivity. | Solvents like THF or diethyl ether stabilize the transition state leading to the (Z)-product. lscollege.ac.in |

| Additives | Lithium salts can increase Z-selectivity. wikipedia.org | Lithium ions are thought to coordinate with the betaine (B1666868) intermediate, favoring the pathway to the (Z)-alkene. |

| Temperature | Lower temperatures often enhance Z-selectivity. | Reduces the likelihood of equilibration to the more stable (E)-isomer. |

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion, typically exhibits a strong preference for the formation of (E)-alkenes due to thermodynamic control. jst.go.jpnih.gov However, modifications to the phosphonate reagent can reverse this selectivity. The Still-Gennari modification, for example, employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, which directs the reaction towards the (Z)-alkene. wikipedia.orgdalalinstitute.com Another approach involves the use of diarylphosphonoacetate reagents, as demonstrated by Ando, which also promotes Z-selectivity. tcichemicals.comacs.org

These modifications alter the reaction pathway, favoring the kinetic product and leading to high Z/E ratios. researchgate.net The choice of base and reaction conditions, such as temperature, can also significantly impact the stereochemical outcome. nih.gov For the synthesis of this compound, one would employ a modified HWE reagent, such as butyl 2-(bis(2,2,2-trifluoroethyl)phosphono)propanoate, and react it with an appropriate aldehyde.

Table 2: Comparison of HWE Modifications for Z-Selectivity

| Modification | Key Reagent Feature | Typical Z:E Ratio |

| Still-Gennari | Bis(2,2,2-trifluoroethyl)phosphonates wikipedia.orgdalalinstitute.com | Can achieve >95:5 |

| Ando | Diarylphosphonates tcichemicals.comacs.org | Often provides good to excellent Z-selectivity |

In addition to stoichiometric olefination reactions, catalytic methods offer an efficient and atom-economical approach to control the stereochemistry of the double bond. These methods often rely on transition metal catalysts that can influence the reaction pathway to favor the formation of the (Z)-isomer.

Recent advancements have seen the development of iridium-catalyzed cross-coupling reactions that can generate (Z)-alkenes with high selectivity. rsc.org For example, an iridium-allyl complex can catalyze the olefination of allylic carbonates with α-diazo esters to produce (Z,E)-dienoates. By carefully selecting the ester substituent on the diazo compound, high Z-selectivity can be achieved.

Furthermore, iron-catalyzed C-H alkylation reactions with allenes have emerged as a strategy for the stereoselective synthesis of internal Z-olefins. acs.org These reactions utilize inexpensive and non-toxic iron catalysts and can proceed with excellent stereocontrol. Photocatalytic methods are also being explored for the deoxygenative Z-selective olefination of aliphatic alcohols, offering a metal-free alternative. nih.gov

Olefin metathesis is another powerful catalytic tool. While traditional ruthenium-based catalysts often favor the E-isomer, newer catalysts have been designed to provide high Z-selectivity, even for challenging substrates. researchgate.net

Olefination Reactions with Z-Selectivity Control

Alternative Synthetic Pathways

Beyond direct olefination, other synthetic strategies can be employed to access this compound.

An alternative approach involves the direct butylation of a pre-formed (Z)-2-methylbut-2-enoic acid or its derivatives. The synthesis of (Z)-2-methylbut-2-enoic acid (also known as angelic acid) can be achieved through various methods. Once obtained, it can be esterified with butanol under appropriate conditions to yield the target compound.

One method for preparing the acid is through the isomerization of tiglic acid ((E)-2-methylbut-2-enoic acid). Another route could involve the stereoselective reduction of a corresponding acetylenic acid.

The esterification of 2-methylbut-2-enoic acid with butanol can be carried out using standard methods, such as Fischer esterification with an acid catalyst. Alternatively, for milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) can be used in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). acs.org This method is particularly useful when dealing with sensitive substrates.

Another possibility is the transesterification of a different ester of (Z)-2-methylbut-2-enoic acid with butanol, often catalyzed by an acid or a base.

Carbonylation Reactions Leading to Esters

The synthesis of α,β-unsaturated esters, such as this compound, through carbonylation reactions represents a highly efficient and atom-economical approach in organic chemistry. researchgate.netrsc.org These reactions involve the introduction of a carbonyl group (C=O) into an organic substrate using carbon monoxide (CO) as a C1 source, typically facilitated by a transition metal catalyst. nih.gov This methodology is valued for its ability to construct complex molecules from readily available starting materials. researchgate.netrsc.org Various transition metals, including palladium, rhodium, and nickel, have been shown to catalyze these transformations effectively. nih.govresearchgate.netacs.org

A key strategy for synthesizing α,β-unsaturated esters is the carbonylation of alkynes. rsc.org Palladium-based catalysts, in particular, have been extensively studied for this purpose. For instance, the palladium-catalyzed carbonylation of terminal alkynes in the presence of an alcohol provides a direct route to α,β-unsaturated esters. nih.gov The stereoselectivity of this reaction, yielding either the (E) or (Z)-isomer, can often be controlled by the choice of solvent and reaction conditions. nih.gov

Another significant method involves the carbonylation of vinyl derivatives. A notable example is the reaction of vinylmercuric halides with carbon monoxide and an alcohol. google.com This process, catalyzed by a noble metal salt like a palladium complex, results in the substitution of the mercuric halide group with an alkoxycarbonyl group, yielding the desired α,β-unsaturated ester with high efficiency. google.com

The choice of catalyst and ligands is crucial in directing the outcome of these reactions. Palladium iodide (PdI₂) based catalysts have demonstrated high efficiency in various carbonylation processes, including oxidative carbonylations that lead to the formation of unsaturated esters. unipr.it The reaction mechanism generally involves the oxidative addition of the substrate to the metal center, followed by the insertion of carbon monoxide into a metal-carbon bond, and subsequent reductive elimination to yield the final ester product.

The research findings on the synthesis of α,β-unsaturated esters via carbonylation are summarized in the tables below, showcasing different catalytic systems and substrates.

Table 1: Palladium-Catalyzed Carbonylation for the Synthesis of α,β-Unsaturated Esters

| Substrate | Catalyst System | Alcohol/Nucleophile | Solvent | Product Type | Yield | Reference |

| Terminal Alkynes | PdX₂ / CuX₂ (X=Cl, Br) | Methanol | Methanol | (Z)-3-Haloacrylates | Moderate to Good | nih.gov |

| Vinylmercuric Halide | Palladium Catalyst / Cupric Chloride | C₁-C₈ Alcohol | Alcohol | α,β-Unsaturated Ester | >90% | google.com |

| 2-(Ethynyl)benzoic acids | PdI₂ | Methanol | 1,4-Dioxane | (Z)-2-[oxoisobenzofuran-1-(3H)-ylidene]acetates | - | unipr.it |

| Benzyl Formates | Palladium Catalyst | Tertiary Amines | - | Arylacetamides | High | rsc.org |

Table 2: Rhodium-Catalyzed Carbonylation Reactions

| Substrate | Catalyst System | Reagent | Product Type | Key Feature | Reference |

| Arylboronic Acids & α,β-Unsaturated Ketones | [Rh(COD)Cl]₂ or [Rh(CO)₂Cl]₂ | CO | 1,4-Diketones | Carbonylative addition | researchgate.net |

| 3-Acyloxy-1,4-enynes | Rh(I) Catalyst | CO | Functionalized Cyclopentenones | [4+1] cycloaddition | nih.govnih.gov |

While direct examples for the synthesis of this compound via carbonylation are not extensively detailed in the provided literature, the principles outlined above are applicable. A plausible route could involve the palladium-catalyzed carbonylation of a suitable precursor, such as (Z)-2-halobut-2-ene, in the presence of butanol. Alternatively, the regioselective and stereoselective carbonylation of but-2-yne could potentially yield the desired product under carefully controlled conditions with a specific palladium or rhodium catalyst system. The synthesis of the related tiglic acid ((E)-2-methylbut-2-enoic acid) and its derivatives often involves other classical organic reactions, but transition metal-catalyzed carbonylation remains a powerful tool for the broader class of α,β-unsaturated esters. chemicalbook.comnsf.gov

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Ester Functional Group

The ester functional group in butyl (Z)-2-methylbut-2-enoate is susceptible to nucleophilic acyl substitution reactions, including hydrolysis, aminolysis, and transesterification. These transformations proceed via a tetrahedral intermediate, and their rates and mechanisms are influenced by catalysis, the nature of the nucleophile, and reaction conditions.

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base.

In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of butanol lead to the formation of (Z)-2-methylbut-2-enoic acid (angelic acid). This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. While specific kinetic data for this compound is scarce, the reaction is expected to follow second-order kinetics, being first order in both the ester and the acid catalyst.

Illustrative Kinetic Parameters for Acid-Catalyzed Ester Hydrolysis

| Ester | Catalyst | Temperature (°C) | k (M⁻¹s⁻¹) |

| Ethyl Acetate (B1210297) | HCl | 25 | 2.6 x 10⁻⁵ |

| Butyl Acetate | HCl | 25 | 1.8 x 10⁻⁵ |

| This compound (Estimated) | HCl | 25 | ~1.5 x 10⁻⁵ |

Note: The value for this compound is an estimation based on the reactivity of similar esters.

General Mechanism of Base-Catalyzed Ester Hydrolysis

Nucleophilic Attack: The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, and the butoxide ion is eliminated.

Deprotonation: The newly formed angelic acid is deprotonated by the butoxide or another hydroxide ion.

This compound can react with ammonia (B1221849) or primary and secondary amines to form the corresponding amides. This reaction, known as aminolysis, proceeds through a nucleophilic acyl substitution mechanism similar to hydrolysis. chemistrysteps.com However, the reaction is generally slower than with acyl chlorides due to the poorer leaving group ability of the butoxide ion compared to chloride. The reaction can be facilitated by heating. Computational studies on the aminolysis of simple esters suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with the latter being favored in the presence of a second amine molecule acting as a general base catalyst. nih.gov

Transesterification is the process of exchanging the butyl group of the ester with another alkyl group from a different alcohol. This reaction can be catalyzed by either acids or bases. econstor.eu In acid-catalyzed transesterification, the incoming alcohol attacks the protonated ester. In the base-catalyzed process, the alkoxide of the new alcohol acts as the nucleophile. The equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. Lipases are also effective catalysts for the transesterification of α,β-unsaturated esters, offering a milder and more selective alternative. mdpi.com Comparative studies on the transesterification of various vegetable oils, which are mixtures of different esters, show that the degree of unsaturation can affect the reaction rate and yield. econstor.eunih.gov

Illustrative Relative Rates of Transesterification with Methanol

| Ester | Catalyst | Relative Rate |

| Methyl Stearate (Saturated) | NaOH | 1.0 |

| Methyl Oleate (Monounsaturated) | NaOH | 1.2 |

| This compound (Unsaturated, Estimated) | NaOH | ~1.3 |

Note: The value for this compound is an estimation based on general trends observed for unsaturated esters.

Hydrolytic Transformations: Kinetics and Mechanistic Studies

Electrophilic Additions to the α,β-Unsaturated System

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the conjugated ester group. This deactivates the double bond towards electrophilic attack compared to a typical alkene. However, electrophilic addition reactions can still occur, often requiring more forcing conditions. The regioselectivity of the addition is governed by the relative stability of the resulting carbocation intermediate. Attack of an electrophile at the β-carbon leads to a more stable carbocation due to resonance stabilization from the adjacent ester group.

For example, the addition of a hydrogen halide (HX) would be expected to proceed via protonation at the β-carbon, leading to a tertiary carbocation stabilized by resonance. The subsequent attack of the halide ion would then occur at the α-carbon. However, conjugate addition (1,4-addition) is also a competing pathway for α,β-unsaturated carbonyl compounds, where the nucleophile adds to the β-carbon and the proton adds to the oxygen of the carbonyl group after tautomerization. The specific outcome would depend on the reaction conditions and the nature of the electrophile and nucleophile.

Stereoselective Hydrogenation Methodologies

The hydrogenation of this compound can lead to the formation of butyl 2-methylbutanoate. The stereochemical outcome of this reduction is highly dependent on the chosen catalyst and reaction conditions.

Heterogeneous Catalysis: Conventional heterogeneous catalysts such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) readily reduce the double bond. This process typically occurs via syn-addition of hydrogen, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. For the (Z)-alkene, this leads to a specific pair of enantiomers.

Homogeneous Catalysis: For achieving high levels of enantioselectivity, asymmetric hydrogenation using chiral homogeneous catalysts is the preferred method. caltech.edu Complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands are commonly employed. For instance, Ru(H)(p-cymene)(bis-phosphine)(SbF₆) type complexes have proven effective in the highly stereoselective hydrogenation of similar unsaturated esters. rsc.org The choice of chiral ligand is crucial for directing the hydrogen addition to a specific face of the prochiral alkene, yielding one enantiomer in excess.

Table 1: Methodologies for Hydrogenation of this compound

| Catalyst System | Type | Typical Stereochemical Outcome | Product |

|---|---|---|---|

| H₂, Pd/C | Heterogeneous | Syn-addition, Racemic or Diastereomeric Mixture | Butyl 2-methylbutanoate |

| H₂, Rh-(BINAP) | Homogeneous Asymmetric | Enantioselective syn-addition | (R)- or (S)-Butyl 2-methylbutanoate |

| H₂, Ru-(Chiral Phosphine) | Homogeneous Asymmetric | High Enantioselectivity | (R)- or (S)-Butyl 2-methylbutanoate |

Halogenation and Hydrohalogenation Pathways

The reaction of this compound with halogens or hydrogen halides can proceed via two distinct pathways: electrophilic addition to the double bond or radical-mediated allylic substitution.

Electrophilic Addition: The addition of halogens like bromine (Br₂) typically proceeds through a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs from the anti-face, resulting in anti-addition. For hydrohalogenation (e.g., with HBr), the reaction follows Markovnikov's rule, where the proton adds to the α-carbon to form a more stable tertiary carbocation at the β-carbon, which is then attacked by the halide. The presence of the methyl group on the double bond in 2-methylbut-2-ene derivatives is known to increase the reaction rate with HBr compared to unsubstituted butenes. pearson.com

Radical Halogenation: In the presence of a radical initiator (like AIBN or light), reagents such as N-Bromosuccinimide (NBS) favor allylic halogenation. rsc.org Instead of adding across the C=C bond, a bromine radical abstracts a hydrogen atom from the allylic methyl group at the C4 position. This generates a stabilized allylic radical, which then reacts with Br₂ (formed in situ from NBS) to yield butyl 4-bromo-(Z)-2-methylbut-2-enoate. Studies on the analogous methyl 3-methylbut-2-enoate (B8612036) show that this radical pathway is highly effective. rsc.orgresearchgate.net

Table 2: Halogenation and Hydrohalogenation Reactions

| Reagent | Conditions | Mechanism | Major Product |

|---|---|---|---|

| Br₂ | Dark, CCl₄ | Electrophilic Addition | Butyl 2,3-dibromo-2-methylbutanoate |

| HBr | Anhydrous | Electrophilic Addition | Butyl 3-bromo-2-methylbutanoate |

| N-Bromosuccinimide (NBS) | AIBN, heat | Radical Substitution | Butyl 4-bromo-(Z)-2-methylbut-2-enoate |

Epoxidation and Dihydroxylation Stereocontrol

The double bond of this compound can be converted into an epoxide or a diol, with stereocontrol being a key consideration for synthesizing chiral molecules.

Epoxidation: Treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) will form the corresponding epoxide, butyl (Z)-2,3-epoxy-2-methylbutanoate. For stereocontrol, asymmetric epoxidation methods are employed. The Jacobsen-Katsuki epoxidation, using a chiral manganese-salen complex as a catalyst, is effective for the enantioselective epoxidation of cis-disubstituted alkenes. researchgate.net

Dihydroxylation: The conversion to butyl 2,3-dihydroxy-2-methylbutanoate can be achieved with osmium tetroxide (OsO₄), which results in syn-dihydroxylation. skku.edu To achieve enantioselectivity, the Sharpless asymmetric dihydroxylation is the premier method. acs.orgacs.org Using a catalytic amount of OsO₄ in the presence of a chiral ligand (derivates of dihydroquinine or dihydroquinidine), it is possible to produce either enantiomer of the diol in high yield and enantiomeric excess. acs.orgacs.org

Table 3: Stereocontrolled Epoxidation and Dihydroxylation

| Reaction | Reagent/Catalyst System | Stereochemistry | Product |

|---|---|---|---|

| Epoxidation | m-CPBA | Syn-addition, Racemic | Butyl (Z)-2,3-epoxy-2-methylbutanoate |

| Asymmetric Epoxidation | Jacobsen Catalyst, NaOCl | Enantioselective | Chiral Butyl 2,3-epoxy-2-methylbutanoate |

| Dihydroxylation | OsO₄, NMO | Syn-dihydroxylation, Racemic | Butyl (2R,3S)- and (2S,3R)-2,3-dihydroxy-2-methylbutanoate |

| Asymmetric Dihydroxylation | OsO₄ (cat.), K₃Fe(CN)₆, (DHQ)₂PHAL | Enantioselective syn-dihydroxylation | (2S,3R)-Butyl 2,3-dihydroxy-2-methylbutanoate |

Cycloaddition Reactions (e.g., Diels-Alder)

As an α,β-unsaturated ester, this compound is an activated dienophile suitable for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing ester group lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with electron-rich dienes.

The reaction is concerted and stereospecific, with the geometry of the dienophile being retained in the product. wikipedia.org When reacting with a cyclic diene like cyclopentadiene, the major product is typically the endo isomer, as dictated by the rule of maximum accumulation of unsaturation, where the ester group is oriented towards the developing double bond in the transition state.

Table 4: Diels-Alder Reactions with this compound as Dienophile

| Diene | Expected Product (Adduct) | Key Stereochemical Feature |

|---|---|---|

| 1,3-Butadiene | Butyl 4-methyl-3-cyclohexene-1-carboxylate | Cis-relationship between methyl and ester groups |

| Cyclopentadiene | Butyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | Endo isomer favored |

| Danishefsky's Diene | Functionalized cyclohexenone derivative | High regioselectivity |

Nucleophilic Additions to the Activated Alkene

The polarized nature of the α,β-unsaturated system allows for conjugate nucleophilic additions, often referred to as 1,4-additions.

Michael Addition Reactions

The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyls. masterorganicchemistry.com In this reaction, a soft nucleophile (the Michael donor) adds to the electrophilic β-carbon of this compound (the Michael acceptor). rsc.org This forms a new carbon-carbon or carbon-heteroatom bond at the β-position and generates an enolate intermediate, which is subsequently protonated to give the final product. masterorganicchemistry.com

A wide range of nucleophiles can be used, including enolates derived from ketones or malonic esters, amines, and thiols. The reaction is typically catalyzed by a base, which serves to generate the nucleophile.

Table 5: Michael Addition Reactions

| Michael Donor (Nucleophile) | Base/Catalyst | Product Type |

|---|---|---|

| Diethyl malonate | NaOEt | Substituted glutarate derivative |

| Cyclohexanone (as enamine) | Pyrrolidine | 1,5-Dicarbonyl compound |

| Benzenethiol | Et₃N | β-Thioether ester |

| Lithium dimethylcuprate (Gilman reagent) | N/A | β-Alkylated ester |

Organometallic Reagent Additions

The reaction of organometallic reagents with this compound can result in two different products, depending on the nature of the reagent. libretexts.org This is a competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition). libretexts.orgmsu.edu

Hard Nucleophiles: Hard organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are highly reactive and their additions are typically fast and irreversible. They preferentially attack the more polarized carbonyl carbon in a 1,2-addition, yielding a tertiary allylic alcohol after workup.

Soft Nucleophiles: Softer, less basic organometallic reagents, particularly organocuprates like lithium dialkylcuprates (R₂CuLi, Gilman reagents), favor the 1,4-conjugate addition pathway. msu.edu This selectivity arises because the reaction is reversible and under thermodynamic control, favoring the more stable carbonyl product over the alkoxide from 1,2-addition. The addition of the alkyl group occurs at the β-carbon.

Table 6: Addition of Organometallic Reagents

| Reagent | Reagent Type | Preferred Mode of Addition | Final Product after Workup |

|---|---|---|---|

| CH₃MgBr (Grignard) | Hard | 1,2-Addition | 5-Butyl-2,4-dimethylpent-1-en-3-ol |

| CH₃Li (Organolithium) | Hard | 1,2-Addition | 5-Butyl-2,4-dimethylpent-1-en-3-ol |

| (CH₃)₂CuLi (Gilman) | Soft | 1,4-Addition (Conjugate) | Butyl 2,3-dimethylbutanoate |

Radical Processes and Polymerization

The steric hindrance around the carbon-carbon double bond in this compound presents a significant barrier to radical-mediated chain growth. This section explores the implications of its structure on various radical polymerization techniques and addition reactions.

Free Radical Polymerization of this compound

Conventional free radical polymerization (FRP) of vinyl monomers is a cornerstone of polymer synthesis. However, research into the homopolymerization of this compound via this method is notably scarce in the scientific literature. This lack of extensive research is likely attributable to the inherent low reactivity of the monomer in free-radical systems.

The primary reason for this is the steric hindrance posed by the tetrasubstituted nature of the double bond. The presence of both a methyl group and the ester functionality on the double bond sterically shields it from the approach of a propagating radical chain. This high degree of substitution makes the addition of a radical species to the double bond, a critical step in chain propagation, energetically unfavorable.

Studies on the isomeric compound, methyl tiglate (the methyl ester of the (E)-isomer of angelic acid), have shown that it is resistant to conventional and controlled radical polymerizations. researchgate.net This observation lends strong support to the hypothesis that this compound would exhibit similar, if not greater, resistance to free radical polymerization due to comparable steric hindrance.

In cases where similar sterically hindered monomers have been incorporated into polymers, it is often through copolymerization with less hindered monomers. For instance, the terpolymerization of butyl acrylate (B77674), 2-methylene-1,3-dioxepane, and vinyl acetate has been investigated to create biodegradable adhesives. mdpi.com However, no such studies have been reported for this compound.

Table 1: Factors Affecting Free Radical Polymerization of this compound

| Factor | Influence on Polymerization | Rationale |

|---|---|---|

| Monomer Structure | Highly Inhibitory | The tetrasubstituted double bond presents significant steric hindrance to the approach of propagating radicals. |

| Initiator Type | Likely Ineffective | Standard free-radical initiators (e.g., AIBN, benzoyl peroxide) are unlikely to overcome the high activation energy for the addition to the sterically hindered double bond. |

| Reaction Conditions | High temperatures might induce side reactions rather than polymerization. | Elevated temperatures could lead to degradation or other side reactions instead of promoting the desired polymerization. |

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer enhanced control over polymer architecture. sigmaaldrich.comgoogle.com These methods are known for their ability to polymerize a wide range of monomers. sigmaaldrich.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that can be applied to a wide array of vinyl monomers under various conditions. sigmaaldrich.com It proceeds via a conventional free-radical mechanism but includes a chain transfer agent (CTA) that reversibly deactivates the propagating radical chains. sigmaaldrich.com This allows for the synthesis of polymers with controlled molecular weights and low polydispersity. sigmaaldrich.com Common CTAs include dithioesters, dithiocarbamates, trithiocarbonates, and xanthates. sigmaaldrich.com

Despite the versatility of RAFT, there is no specific literature detailing the successful RAFT polymerization of this compound. The same steric hindrance that impedes free radical polymerization would likely pose a significant challenge for RAFT as well. The bulky substituents on the double bond would hinder the addition of the propagating radical to the C=S bond of the RAFT agent and the subsequent addition of the monomer to the new radical species.

Table 2: General Parameters for RAFT Polymerization

| Component | Function | Examples |

|---|---|---|

| Monomer | The building block of the polymer. | Styrene, acrylates, methacrylates |

| Initiator | Source of initial radicals. | AIBN, various peroxides |

| RAFT Agent (CTA) | Controls the polymerization via reversible chain transfer. | Dithiobenzoates, trithiocarbonates, dithiocarbamates |

| Solvent | Dissolves reactants and facilitates the reaction. | Toluene, dioxane, DMF |

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that relies on the reversible activation and deactivation of propagating radicals by a transition metal complex, typically a copper-ligand complex. google.com This method also allows for the synthesis of well-defined polymers. google.com

Similar to RAFT, there are no published reports on the ATRP of this compound. The steric hindrance of the monomer is again the likely culprit, preventing the efficient and repetitive addition of monomer units to the growing polymer chain.

Radical Addition Reactions to the Double Bond

Radical addition reactions to alkenes are a fundamental transformation in organic synthesis. These reactions typically proceed via a chain mechanism involving the addition of a radical species to the double bond to form a new radical, which then propagates the chain. masterorganicchemistry.com

The success of a radical addition reaction is highly dependent on the substitution pattern of the alkene. Less substituted double bonds are generally more reactive towards radical addition. The tetrasubstituted nature of the double bond in this compound makes it a poor substrate for radical addition reactions. The steric bulk around the double bond disfavors the approach of the incoming radical, leading to a high activation barrier for the addition step.

While there is a wealth of information on radical additions to various alkenes, specific examples involving this compound are absent from the scientific literature. Research on related compounds, such as α-methylenebutyrolactones, has shown that radical additions can be achieved, but these compounds possess a less substituted exocyclic double bond, making them more susceptible to radical attack. rsc.org

Table 3: General Scheme of Radical Addition to an Alkene

| Step | Description |

|---|---|

| Initiation | Generation of the initial radical species (X•) from an initiator. |

| Propagation Step 1 | Addition of the radical (X•) to the alkene double bond to form a new carbon-centered radical. |

| Propagation Step 2 | The carbon-centered radical abstracts an atom or group from a suitable donor to form the final product and regenerate the initial radical (X•). |

| Termination | Combination or disproportionation of radical species to terminate the chain reaction. |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For butyl (Z)-2-methylbut-2-enoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms the connectivity of the atoms, and establishes the geometry around the double bond.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts for this compound can be predicted based on established values for similar structures. These predictions serve as a basis for interpreting the experimental spectra.

| Atom Name (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Moiety | ||

| C1 (C=O) | - | ~168.0 |

| C2 (C=C) | - | ~128.5 |

| C3 (C=C) | ~6.05 (qq) | ~138.5 |

| C4 (CH₃-C=) | ~2.00 (dq) | ~15.8 |

| C5 (CH₃-CH=) | ~1.95 (dq) | ~20.5 |

| Butyl Chain | ||

| C1' (-O-CH₂) | ~4.15 (t) | ~64.5 |

| C2' (-CH₂-) | ~1.65 (sextet) | ~30.8 |

| C3' (-CH₂-) | ~1.40 (sextet) | ~19.2 |

| C4' (-CH₃) | ~0.95 (t) | ~13.7 |

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR for Structural Connectivity (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for mapping the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the butyl chain (H-1' with H-2', H-2' with H-3', and H-3' with H-4'). It would also reveal the four-bond coupling between the vinylic proton (H-3) and the C-4 methyl protons, as well as the coupling between H-3 and the C-5 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It is used to assign carbon signals based on their attached, and usually pre-assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is instrumental in piecing together the molecular skeleton. Key HMBC correlations would confirm the ester linkage (e.g., from H-1' to the carbonyl carbon C-1) and the substitution pattern on the double bond (e.g., from the C-4 methyl protons to C-2 and C-3).

Table of Expected 2D NMR Correlations

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-3 | H-4, H-5 | C-3 | C-1, C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5 |

| H-5 | H-3, H-4 | C-5 | C-2, C-3, C-4 |

| H-1' | H-2' | C-1' | C-1, C-2', C-3' |

| H-2' | H-1', H-3' | C-2' | C-1', C-3', C-4' |

| H-3' | H-2', H-4' | C-3' | C-1', C-2', C-4' |

| H-4' | H-3' | C-4' | C-2', C-3' |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

The configuration of the C2=C3 double bond is unequivocally determined using NOESY, which detects protons that are close in space. The key distinction between the (Z) and (E) isomers lies in the spatial relationship between the substituents on the double bond.

In this compound, the vinylic proton (H-3) and the C-4 methyl group are on the same side of the double bond as the ester's carbonyl group. The crucial NOE correlation for confirming the (Z) geometry is between the vinylic proton (H-3) and the protons of the adjacent methylene (B1212753) group of the butyl chain (H-1'). Conversely, in the (E) isomer (butyl tiglate), a strong NOE would be observed between the vinylic proton (H-3) and the C-2 methyl protons (H-4). rsc.org

Table of Key NOESY Correlations for Stereochemical Assignment

| Isomer | Irradiated Protons | Expected NOE Enhancement | Conclusion |

| (Z)-isomer | H-3 (~6.05 ppm) | H-1' (~4.15 ppm) | Proves H-3 and the butoxy group are on the same side of the C=C bond. |

| (E)-isomer | H-3 | H-4 (~2.00 ppm) | Proves H-3 and the C-2 methyl group are on the same side of the C=C bond. |

Quantitative NMR for Purity and Isomeric Ratio Determination

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance or the ratio of isomers in a mixture without the need for identical response factors as in chromatography. ox.ac.uk To determine the absolute purity, a certified internal standard of known concentration is added to a precisely weighed sample of this compound. ox.ac.uk By comparing the integral of a unique proton signal from the analyte with a signal from the standard, the purity can be calculated. ox.ac.uk

For determining the isomeric ratio between this compound and its (E) isomer, butyl tiglate, one can compare the integration of signals that are unique to each isomer. sciepub.com For instance, the vinylic proton (H-3) signals for the (Z) and (E) isomers appear at distinct chemical shifts, allowing for direct integration and ratio calculation. sciepub.com

Example Calculation for Isomeric Ratio

| Isomer | Unique ¹H Signal (ppm) | Integral Value | Calculation |

| (Z)-isomer | ~6.05 | I(Z) | % (Z) = [I(Z) / (I(Z) + I(E))] * 100 |

| (E)-isomer | ~6.80 | I(E) | % (E) = [I(E) / (I(Z) + I(E))] * 100 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₉H₁₆O₂. nih.gov The high-resolution mass measurement can distinguish this from other compounds with the same nominal mass.

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a predictable manner, creating a unique fingerprint that aids in structural confirmation. The fragmentation pattern of esters is well-characterized and involves several key pathways. libretexts.org

Table of Expected HRMS Fragments

| m/z (measured) | Formula | Fragment Name/Description | Proposed Fragmentation Pathway |

| 156.1150 | [C₉H₁₆O₂]⁺ | Molecular Ion | Ionization of the parent molecule |

| 101.0603 | [C₅H₉O₂]⁺ | [M - C₄H₇]⁺ | Loss of a butenyl radical |

| 100.0524 | [C₅H₈O₂]⁺ | Radical cation of angelic acid | McLafferty rearrangement (loss of butene) |

| 85.0653 | [C₅H₉O]⁺ | Acylium ion | α-cleavage (loss of butoxy radical) |

| 83.0497 | [C₅H₇O]⁺ | Crotonyl-type cation | Subsequent fragmentation of m/z 101 |

| 57.0704 | [C₄H₉]⁺ | Butyl cation | Cleavage of the ester C-O bond |

| 55.0548 | [C₄H₇]⁺ | Base Peak | Rearrangement and cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule. spectroscopyonline.com

For this compound, the key functional groups are the α,β-unsaturated ester and the alkyl chain. The C=O and C=C stretching vibrations are particularly diagnostic. The C=O stretch gives a very strong band in the FT-IR spectrum, while the C=C stretch is often stronger and sharper in the Raman spectrum due to the change in polarizability.

Table of Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy | Expected Intensity |

| ~2960-2870 | C-H (sp³) stretch | FT-IR & Raman | Strong |

| ~1720 | C=O (ester) stretch | FT-IR | Strong |

| ~1650 | C=C (alkene) stretch | Raman | Strong |

| ~1465 | C-H (sp³) bend | FT-IR & Raman | Medium |

| ~1260 | C-O (ester) stretch | FT-IR | Strong |

| ~1150 | C-O (ester) stretch | FT-IR | Strong |

X-ray Diffraction Studies of Crystalline Derivatives or Adducts

As this compound is a liquid at ambient temperatures, its structure cannot be directly studied by single-crystal X-ray diffraction. However, this definitive technique can be applied to solid crystalline derivatives of the molecule. By synthesizing a derivative, such as an adduct with a metal salt or by incorporating the angelate moiety into a larger, crystalline molecule, its precise three-dimensional structure, including bond lengths, bond angles, and stereochemistry, can be determined with ultimate certainty.

For instance, studies on natural products containing the angelate ester group have used X-ray crystallography to confirm the (Z)-configuration of the 2-methylbut-2-enoate unit as part of the larger structure. Such analyses provide experimental data on the planarity of the ester group and the precise bond angles and lengths within the angeloyl moiety, confirming the structural information inferred from spectroscopic methods.

Chiral Chromatography for Enantiomeric Purity (if applicable to specific derivatives)

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and therefore does not have enantiomers. Consequently, chiral chromatography is not applicable for its analysis. However, chemical transformations such as asymmetric hydrogenation, dihydroxylation, or epoxidation of the double bond in the angelic acid moiety can introduce one or more chiral centers, leading to the formation of chiral derivatives. The determination of the enantiomeric purity of these resulting chiral molecules is crucial, and chiral chromatography stands as a primary analytical technique for this purpose.

Asymmetric hydrogenation of the carbon-carbon double bond in this compound would yield the chiral compound butyl 2-methylbutanoate. The separation of the enantiomers of such alkyl 2-methylbutanoates is frequently accomplished using chiral gas chromatography (GC). While specific data for the butyl ester is not extensively detailed in readily available literature, the principles and methods are well-established for similar esters, such as the ethyl and methyl analogs.

Chiral GC columns, often with cyclodextrin-based chiral stationary phases (CSPs), are highly effective for resolving these types of enantiomers. For instance, the enantiomers of ethyl 2-methylbutanoate have been successfully separated using capillary columns with β-cyclodextrin derivatives. kutechfirm.com The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Table 1: Illustrative Chiral GC Conditions for the Separation of Alkyl 2-Methylbutanoate Enantiomers

| Parameter | Condition | Reference |

| Instrument | Gas Chromatograph | pnas.org |

| Column | β-DEX 120 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | pnas.org |

| Carrier Gas | Hydrogen | pnas.org |

| Temperature Program | Isothermal at 100°C | pnas.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | kutechfirm.compnas.org |

| Note | These conditions are for the separation of (R)-lavandulyl (S)-2-methylbutanoate and its diastereomer, demonstrating the utility of this type of column for 2-methylbutanoate esters. | pnas.org |

This table is interactive. You can sort and filter the data.

The asymmetric dihydroxylation of this compound, for example through a Sharpless Asymmetric Dihydroxylation, would produce butyl (2R,3S)-2,3-dihydroxy-2-methylbutanoate and its enantiomer, butyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate. These diol derivatives possess two chiral centers. The analysis of the enantiomeric excess (ee) of such reactions is typically performed using chiral high-performance liquid chromatography (HPLC).

Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including diols and esters. While direct examples for the butyl ester of dihydroxylated angelic acid are scarce, studies on similar structures provide a strong indication of the applicable methodologies. For instance, the diastereomers of related hydroxylated compounds have been resolved using a Chiralcel OD column, which is a cellulose-based CSP. nih.gov

Table 2: Representative Chiral HPLC Conditions for the Separation of Dihydroxy Ester Enantiomers

| Parameter | Condition | Reference |

| Instrument | High-Performance Liquid Chromatograph | nih.gov |

| Column | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) | nih.gov |

| Mobile Phase | Hexane (B92381)/Isopropanol (99:1, v/v) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Temperature | 25 °C | nih.gov |

| Detector | UV or Refractive Index (RI) | nih.gov |

| Note | These conditions were used for the separation of diastereomers of a fluorinated hydroxy ester, indicating the column's suitability for resolving stereoisomers of functionalized esters. | nih.gov |

This table is interactive. You can sort and filter the data.

Stereochemical Considerations and Isomerization Dynamics

Factors Governing (Z)-Stereoselectivity in Synthetic Routes

Achieving high (Z)-stereoselectivity in the synthesis of angelate esters is a recognized challenge due to the propensity for isomerization to the more stable tiglate form. researchgate.netgoogle.com.na The choice of synthetic methodology is paramount in controlling the stereochemical outcome.

Several strategies have been developed to favor the formation of the (Z)-isomer:

Wittig-type Reactions: The stereochemistry of Wittig reactions involving allylic phosphoranes and phosphonate (B1237965) esters can be complex. Studies have shown that both (Z)- and (E)-phosphonates can lead to a mixture of isomers, with the reaction often proceeding through a rapid equilibration of the phosphonate isomers in the presence of a base. cdnsciencepub.comresearchgate.net For instance, the reaction of methyl Z- and E-4-bromo-3-methylbut-2-enoate with triethyl phosphite (B83602) stereospecifically produces the corresponding phosphonate esters with retention of configuration. However, subsequent reaction with aldehydes leads to extensive stereomutation at the double bond. cdnsciencepub.comresearchgate.net

Esterification Methods: Direct esterification of angelic acid requires carefully controlled conditions to prevent isomerization. The use of specific activating agents, such as 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride, has been shown to facilitate stereoconservative angeloylation of alcohols, yielding the desired (Z)-ester without significant formation of the tiglate byproduct. researchgate.net

Reformatsky Reaction: The Reformatsky reaction of methyl 4-bromo-3-methylbut-2-enoate with aldehydes has been observed to favor the formation of products derived from a (Z)-intermediate, suggesting an E-to-Z inversion can occur during the reaction. researchgate.net

The selection of reagents, solvents, and reaction temperatures are critical variables that can influence the kinetic versus thermodynamic control of the reaction, thereby dictating the final ratio of (Z) to (E) isomers.

(Z) to (E) Isomerization Studies

The conversion of the kinetically favored, but thermodynamically less stable, (Z)-isomer (angelate) to the (E)-isomer (tiglate) is a well-documented process that can be induced by various means. wikipedia.org

Heating is a straightforward method to induce the isomerization of angelic acid and its esters to their more stable tiglic counterparts. wikipedia.org The (Z)-isomer is thermally unstable and, upon heating, will convert to the (E)-form. google.comgoogle.comgoogleapis.com Prolonged heating can lead to an equilibrium mixture where the (E)-isomer, tiglic acid or its ester, is the major component. google.comgoogle.comgoogleapis.com For example, angelic acid can be completely converted to tiglic acid by boiling for approximately 40 hours. wikipedia.org In thermal equilibrium mixtures, the content of the angelate form is typically low, often not exceeding 10%. google.comgoogle.comgoogleapis.com

Photochemical methods provide a pathway for the interconversion of (Z) and (E) isomers. Irradiation with ultraviolet (UV) light can induce the isomerization of tiglic acid to angelic acid, a transformation that is difficult to achieve by other means. wikipedia.org However, the conversion rates are often low. wikipedia.org Studies on related α,β-unsaturated esters have shown that photo-isomerization from the (E) to the (Z) form can be enhanced by the presence of Lewis acids. researchgate.net The mechanism is thought to involve the formation of a common twisted intermediate. researchgate.net The photo-isomerization of azadirachtin, which contains an (E)-2-methylbut-2-enoate (tiglate) moiety, to its (Z)-isomer upon UV irradiation has been confirmed using HPLC-NMR spectroscopy. rsc.org

Various catalysts can facilitate the isomerization between (Z) and (E) forms.

Acid Catalysis: Inorganic acids, such as sulfuric acid, are known to effectively catalyze the conversion of angelic acid to tiglic acid. wikipedia.org Organic sulfinic acids, like p-toluenesulfinic acid and benzenesulfinic acid, have been employed as catalysts to isomerize tiglic acid or its esters to produce angelic acid or its esters. google.comgoogle.com The reaction can be performed at temperatures ranging from room temperature to 200°C, with an optimal range of 50°C-170°C. google.com This process can be coupled with distillation to continuously remove the lower-boiling angelate ester, thereby shifting the equilibrium and improving the yield of the (Z)-isomer. google.comgoogle.comgoogleapis.com

Radical Catalysis: Thiyl radicals, generated chemically or photochemically from cysteine and its analogs, have been shown to catalyze the E/Z isomerization of C=C double bonds in molecules like maleate. researchgate.net This suggests that radical-mediated pathways could also be applicable to the angelate/tiglate system. When angelic acid was subjected to these conditions, isomerization was observed, although a reversible reaction was also noted. researchgate.net

Base Catalysis: The presence of a base can also promote isomerization. Heating angelic acid with a base above 100 °C leads to its conversion to tiglic acid. wikipedia.org In the context of Wittig-type reactions, base-catalyzed equilibration of phosphonate ester intermediates is a key factor influencing the final product's stereochemistry. cdnsciencepub.comresearchgate.net

Configurational Stability and Interconversion Barriers

The relative stability of the (Z) and (E) isomers is dictated by steric factors. Butyl (Z)-2-methylbut-2-enoate is configurationally less stable than its (E)-counterpart due to the greater steric repulsion between the substituent groups on the same side of the double bond. This lower stability is reflected in its physical properties; for instance, angelic acid has a lower melting point than tiglic acid. wikipedia.org

The energy barrier for the interconversion between (Z) and (E) isomers of α,β-unsaturated esters can be significant enough to allow for the isolation of individual isomers at room temperature. However, conjugation can lower this rotational barrier. researchgate.net In simple alkenes, this barrier is quite high, but for conjugated systems, it can be low enough to permit interconversion at ambient temperatures. researchgate.net The presence of catalysts, heat, or light provides the necessary energy to overcome this barrier, leading to isomerization. The process generally favors the formation of the thermodynamically more stable (E)-isomer. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the structure, energy, and properties of molecules with a high degree of accuracy. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that arise from rotation about single bonds. numberanalytics.comlibretexts.org For butyl (Z)-2-methylbut-2-enoate, the key rotatable bonds are the C-O bond of the ester group and the C-C bonds within the butyl chain.

The potential energy surface of the molecule is mapped by systematically rotating these bonds and calculating the corresponding energy of each conformation. This process identifies the most stable conformers (energy minima) and the transition states between them. The stability of different conformers is influenced by factors such as steric hindrance and torsional strain. libretexts.orgcurlyarrows.com The (Z)-configuration of the double bond fixes the relative positions of the methyl groups, but the ester and butyl groups can adopt various orientations. The most stable conformers are expected to be those that minimize steric clashes between the butyl group and the rest of the molecule. For instance, an extended or "staggered" conformation of the butyl chain is generally more stable than a coiled or "eclipsed" one. curlyarrows.com

Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule. youtube.comyoutube.com The electronic structure of this compound is characterized by a conjugated π-system involving the C=C double bond and the C=O carbonyl group. This conjugation leads to delocalization of π-electrons over these three atoms, which influences the molecule's reactivity and spectroscopic properties.

Quantum chemical calculations can determine the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the "frontier orbitals" that govern many chemical reactions. For an ester like this, the HOMO is typically associated with the π-electrons of the C=C and C=O bonds, while the LUMO is often the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitation energies. nottingham.ac.uk Natural Bond Orbital (NBO) analysis can also be employed to investigate charge distribution and intramolecular interactions, such as hyperconjugation.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results for validation. researchgate.net

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts. These predictions are highly sensitive to the molecular geometry, making them a powerful tool for structural elucidation. researchgate.netacs.org By calculating the expected ¹H and ¹³C NMR chemical shifts for different possible conformers, a weighted average based on their predicted populations (from the conformational analysis) can be compared to experimental spectra to confirm the dominant solution-state structure. researchgate.net

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. Harmonic frequency calculations are a standard output of geometry optimization and can predict the positions of absorption bands. researchgate.netmdpi.com For this compound, key predicted vibrations would include the C=O and C=C stretching frequencies, which are characteristic of α,β-unsaturated esters, as well as various C-H and C-O stretching and bending modes. Comparing the calculated and experimental IR spectra can help to confirm the structure and identify specific conformations. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, such as the synthesis of this compound.

The synthesis of this compound is typically achieved through Fischer esterification, which involves the reaction of (Z)-2-methylbut-2-enoic acid with butanol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is a multi-step process involving several intermediates. byjus.com Computational methods can be used to locate the geometry of the transition state for each step of the reaction. A transition state is an energy maximum along the reaction coordinate and represents the highest energy barrier that must be overcome for the reaction to proceed. github.io For the Fischer esterification, key transition states would be associated with the nucleophilic attack of the butanol on the protonated carboxylic acid and the subsequent elimination of water. masterorganicchemistry.com

Intermolecular Interactions and Solvent Effects on Molecular Properties and Reactivity

The study of intermolecular interactions and solvent effects is crucial for understanding and predicting the behavior of chemical compounds in various environments. For this compound, these studies, primarily through computational and theoretical chemistry, provide insights into its molecular properties and reactivity. While specific experimental and computational studies on this compound are limited, a comprehensive understanding can be built by examining analogous unsaturated esters and applying established theoretical principles.

The reactivity and properties of an α,β-unsaturated ester like this compound are influenced by a variety of non-covalent interactions. These include van der Waals forces (London dispersion forces, dipole-dipole interactions) and, in specific contexts, hydrogen bonding. The presence of a polar carbonyl group and a non-polar alkyl chain gives the molecule an amphiphilic character, which governs its interactions with other molecules and with solvents of varying polarities.

Computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and molecular dynamics (MD) simulations are powerful tools to probe these interactions. researchgate.netnih.gov These methods allow for the calculation of properties like molecular electrostatic potential (MEP), interaction energies, and the simulation of molecular behavior in different solvent environments.

Intermolecular Interactions

In the condensed phase (liquid or solid), molecules of this compound interact with each other through several types of intermolecular forces. The dominant forces are expected to be:

Van der Waals Forces: These are the primary interactions and consist of:

London Dispersion Forces: Arising from temporary fluctuations in electron density, these forces are present between all molecules and increase with the size and surface area of the molecule. The butyl and methyl groups of the ester contribute significantly to these interactions.

Dipole-Dipole Interactions: The ester group possesses a permanent dipole moment due to the difference in electronegativity between the carbon and oxygen atoms of the carbonyl group. These dipoles align to create attractive interactions between molecules.

Weak Hydrogen Bonds: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the carbonyl group can act as hydrogen bond acceptors. In the pure substance, weak C-H···O hydrogen bonds may form between the alkyl hydrogens and the carbonyl oxygen of neighboring molecules. Such interactions have been observed in the crystal structures of complex molecules containing the (Z)-2-methylbut-2-enoate moiety.

Computational analyses, such as AIM, can be used to identify and characterize these weak interactions by locating bond critical points between interacting atoms. researchgate.net

Solvent Effects on Molecular Properties

The properties of a this compound molecule can be significantly altered by the surrounding solvent. Solvation models, both implicit (like the Polarizable Continuum Model, PCM) and explicit (where individual solvent molecules are included in the calculation), are used to study these effects. chemrxiv.orgnih.gov

The choice of solvent can influence:

Conformational Equilibrium: The relative energies of different conformers of the flexible butyl chain can be affected by the solvent polarity. Polar solvents may favor more extended conformations to maximize solvation of the ester group, while non-polar solvents might allow for more compact structures.

Vibrational Frequencies: The vibrational frequencies of specific bonds, particularly the C=O and C=C stretching frequencies, can shift depending on the solvent. Hydrogen bonding between a protic solvent and the carbonyl oxygen, for example, would typically lead to a red shift (lower frequency) of the C=O stretching vibration.

A representative table showing the calculated solvent effect on the dipole moment of a similar unsaturated ester is shown below.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 2.10 |

| n-Hexane | 1.88 | 2.15 |

| Chloroform | 4.81 | 2.35 |

| Acetone | 20.7 | 2.60 |

| Water | 78.4 | 2.75 |

This table presents illustrative data for a generic unsaturated ester, as specific computational data for this compound is not publicly available.

Solvent Effects on Reactivity

Solvents can have a profound impact on the rate and mechanism of chemical reactions involving this compound. novapublishers.com The ester can undergo various reactions, such as hydrolysis, aminolysis, and addition reactions at the C=C double bond. The solvent influences these reactions by differentially solvating the reactants, transition states, and products.

Reactions at the Carbonyl Group (e.g., Hydrolysis): The hydrolysis of esters can proceed through different mechanisms depending on the conditions. Solvent polarity and hydrogen-bonding ability are critical. For a reaction that proceeds through a charged tetrahedral intermediate, polar protic solvents are generally effective at stabilizing this intermediate and the charged nucleophile (e.g., hydroxide), thereby accelerating the reaction. In contrast, aprotic polar solvents might solvate the cation of a salt but leave the anion (nucleophile) relatively "bare" and more reactive.

Reactions at the C=C Double Bond (e.g., Electrophilic Addition): The reactivity of the double bond is influenced by the electron-withdrawing nature of the ester group. Solvents can affect the polarization of the π-system. The ozonolysis of α,β-unsaturated esters, for instance, shows reactivity trends that can be correlated with substituent effects and, implicitly, how solvents might mediate these electronic effects. rsc.org

Molecular dynamics simulations can provide a detailed picture of the solvation shell around the ester in different solvents, revealing the specific interactions that influence reactivity. For example, in a protic solvent like water or ethanol, the carbonyl oxygen would be expected to have a well-defined solvation shell with solvent molecules oriented to form hydrogen bonds.

The following table summarizes the expected qualitative effects of different solvent types on the reactivity of an unsaturated ester like this compound.

| Solvent Type | Example Solvents | Expected Effect on Polar Reactions (e.g., SN2 at carbonyl) | Rationale |

|---|---|---|---|

| Non-polar | Hexane (B92381), Toluene | Slow reaction rate | Poor stabilization of polar transition states and charged intermediates. |

| Polar Aprotic | Acetone, DMSO | Moderate to fast reaction rate | Good solvation of cations, leaving anions (nucleophiles) more reactive. Stabilizes polar transition states. |

| Polar Protic | Water, Ethanol | Fast reaction rate | Excellent stabilization of charged intermediates and transition states through hydrogen bonding. Can also solvate nucleophiles, sometimes reducing their reactivity compared to polar aprotic solvents. |

Applications As a Synthetic Building Block and Material Precursor

Role in the Synthesis of Complex Organic Molecules

The reactivity of the ester and the carbon-carbon double bond in butyl (Z)-2-methylbut-2-enoate makes it a candidate for use as a building block in organic synthesis.

The primary application of this compound as a specialty chemical is its use as a flavoring agent and fragrance ingredient in various consumer products. nih.govthegoodscentscompany.com Beyond its direct use, it can serve as a chemical intermediate to produce other valuable compounds. Through standard ester reactions, it can be a source for the angelate functional group or its constituent parts.

Hydrolysis: In the presence of an acid or base catalyst, this compound can be hydrolyzed to yield angelic acid and n-butanol. This reaction provides a route to angelic acid, a less common organic acid that is itself a valuable starting material for other syntheses.

Transesterification: The compound can react with other alcohols in a transesterification reaction to produce different angelate esters. This allows for the synthesis of a variety of esters with tailored properties (e.g., volatility, solubility) for specific applications, such as the synthesis of isobutyl angelate from isobutanol. smolecule.com

These reactions demonstrate the utility of this compound as a stable, readily available precursor for generating other important chemical intermediates.

The (Z)-2-methylbut-2-enoate moiety, often referred to as an angelate group, is a structural component found in a diverse range of naturally occurring compounds with significant biological activities. Research has shown this functional group to be present in complex molecules isolated from various natural sources.

Recent synthetic efforts have targeted natural products containing this structural unit. For example, the total synthesis of an α-glycosidase inhibitor, (3S, 4R)-6-acetyl-3-hydroxy-2,2-dimethylchroman-4-yl (Z)-2-methylbut-2-enoate, isolated from the plant Ageratina grandifolia, confirms the importance of the angelate structure. researchgate.netresearchgate.net Similarly, the total synthesis of Solomonamide B, a marine natural product, required a stereochemical revision of a part of the molecule that contained the (Z)-2-methylbut-2-enoate structure. researchgate.netacs.org

While these syntheses highlight the significance of the angelate moiety, they often construct it during the synthesis rather than using this compound as a direct starting material. However, the use of related angelate esters as building blocks has been documented. For instance, methyl angelate has been employed as a precursor in the multi-step synthesis of macrocyclic compounds, where it is first reduced and oxidized to form an aldehyde intermediate. thieme-connect.com This demonstrates the viability of using simple angelate esters like the butyl variant as foundational building blocks for assembling more complex molecular architectures.

Monomer in Polymer Science and Engineering